molecular formula C16H14N2O3S2 B2902586 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 923178-63-6

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2902586
CAS No.: 923178-63-6
M. Wt: 346.42
InChI Key: QZCOAPTXOYMIES-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Biological Activity

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole (CAS Number: 923178-63-6) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential antiviral effects, and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N2_2O3_3S2_2, with a molecular weight of 346.4 g/mol. Its unique structure combines a benzylsulfanyl group and a methylsulfonyl group, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives .

PropertyValue
Molecular FormulaC16_{16}H14_{14}N2_2O3_3S2_2
Molecular Weight346.4 g/mol
CAS Number923178-63-6

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer).

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of related oxadiazole derivatives:

  • Cell Lines Tested : MDA-MB-231 and HT-29.
  • Concentrations Used : Compounds were tested at concentrations ranging from 6.25 µM to 200 µM.
  • Results :
    • The compounds demonstrated a dose-dependent reduction in cell viability.
    • At a concentration of 50 µM, significant apoptosis was observed in both cell lines—up to 62.7% in MDA-MB-231 cells compared to untreated controls .

This suggests that the structural modifications in oxadiazoles can lead to enhanced anticancer properties, highlighting the potential of this compound as an effective agent in cancer therapy.

The biological activity of oxadiazoles is often attributed to their ability to:

  • Inhibit key enzymes involved in cancer progression and viral replication.
  • Induce apoptosis through various pathways such as the mitochondrial pathway.
  • Interact with DNA structures or inhibit tubulin polymerization .

Scientific Research Applications

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole family, which is known for its diverse applications in medicinal chemistry. Oxadiazoles, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, exhibit various pharmacological effects due to their structural versatility . The presence of a benzylsulfanyl group and a para-methylsulfonylphenyl substituent in this compound contributes to its unique chemical properties and biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry Oxadiazoles are frequently used in medicinal chemistry because of their structural versatility and ability to produce a wide range of pharmacological effects.
  • Scientific Research This compound is a valuable tool for researchers investigating novel therapeutic agents and biological processes because of its distinct chemical characteristics.
  • Interaction Studies This focuses on its binding affinity and mechanism of action against biological targets. For instance.

1,3,4-Oxadiazoles have a vast variety of applications in medicine, agriculture, dyes, heat-resistant polymers, scintillators, UV absorbing, and fluorescent materials . These bioactive agents also show a variety of biological significance such as anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities, and thus have drawn widespread attention .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-23(19,20)14-9-7-13(8-10-14)15-17-18-16(21-15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCOAPTXOYMIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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